molecular formula C7H12BF4KO B13482566 Potassium trifluoro({[4-(fluoromethyl)oxan-4-yl]methyl})boranuide

Potassium trifluoro({[4-(fluoromethyl)oxan-4-yl]methyl})boranuide

Cat. No.: B13482566
M. Wt: 238.07 g/mol
InChI Key: WBNBXFYPOUWFKI-UHFFFAOYSA-N
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Description

Potassium trifluoro({[4-(fluoromethyl)oxan-4-yl]methyl})boranuide is a specialized organoboron compound known for its unique chemical properties. This compound is part of the potassium trifluoroborate family, which is widely recognized for its stability and versatility in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro({[4-(fluoromethyl)oxan-4-yl]methyl})boranuide typically involves the reaction of boronic acids or boronate esters with potassium fluoride in the presence of a suitable solvent. The reaction conditions often require an inert atmosphere to prevent oxidation and moisture-sensitive conditions to maintain the integrity of the trifluoroborate group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled environments to ensure the consistency and quality of the final product. Advanced purification techniques, such as recrystallization and chromatography, are employed to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro({[4-(fluoromethyl)oxan-4-yl]methyl})boranuide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under mild conditions to prevent the degradation of the trifluoroborate group .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield boronic acids, while reduction reactions produce boranes .

Scientific Research Applications

Potassium trifluoro({[4-(fluoromethyl)oxan-4-yl]methyl})boranuide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of potassium trifluoro({[4-(fluoromethyl)oxan-4-yl]methyl})boranuide involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. This group acts as a versatile nucleophile, enabling the compound to form stable bonds with other molecules. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium trifluoro({[4-(fluoromethyl)oxan-4-yl]methyl})boranuide stands out due to its unique combination of the trifluoroborate group and the fluoromethyl-substituted oxane ring. This combination imparts distinct chemical properties, making it highly valuable in specialized applications .

Properties

Molecular Formula

C7H12BF4KO

Molecular Weight

238.07 g/mol

IUPAC Name

potassium;trifluoro-[[4-(fluoromethyl)oxan-4-yl]methyl]boranuide

InChI

InChI=1S/C7H12BF4O.K/c9-6-7(5-8(10,11)12)1-3-13-4-2-7;/h1-6H2;/q-1;+1

InChI Key

WBNBXFYPOUWFKI-UHFFFAOYSA-N

Canonical SMILES

[B-](CC1(CCOCC1)CF)(F)(F)F.[K+]

Origin of Product

United States

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